2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is an organic compound that features a cyclopentyl group, a furan ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate starting materials.
Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction.
Attachment of the cyclopentyl group: This step often involves a substitution reaction where a cyclopentyl halide reacts with a nucleophile.
Formation of the acetamide linkage: This is typically done through an amidation reaction, where an amine reacts with an acyl chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridine ring can be reduced to piperidine derivatives.
Substitution: The cyclopentyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Substitution reactions can be facilitated by using strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-cyclopentyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-cyclopentyl-N-((5-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with an additional pyridine ring.
Uniqueness
2-cyclopentyl-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide is unique due to the presence of both a furan ring and a pyridine ring, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-cyclopentyl-N-[[5-(furan-2-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(9-13-4-1-2-5-13)19-11-14-8-15(12-18-10-14)16-6-3-7-21-16/h3,6-8,10,12-13H,1-2,4-5,9,11H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBFYNNBKKJCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC(=CN=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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